2-AMINO-7-ETHYLPTERIDIN-4(1H)-ONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-ethyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEADLVCSJIVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=O)NC(=NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500828 | |
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25716-33-0 | |
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and in Vitro Mechanisms of Action of 2 Amino 7 Ethylpteridin 4 1h One and Analogs
Overview of In Vitro Pharmacological Responses
Pteridine (B1203161) derivatives, a class of heterocyclic compounds formed by the fusion of pyrazine (B50134) and pyrimidine (B1678525) rings, are synthesized by many living organisms and are involved in a variety of biological functions. nih.gov This has led to the synthesis and investigation of a wide array of pteridine analogs for their therapeutic potential. nih.gov In vitro studies have revealed that these compounds, including analogs of 2-amino-7-ethylpteridin-4(1H)-one, possess significant pharmacological activities. The primary responses observed in laboratory settings include antineoplastic effects against various cancer cell lines and antimicrobial actions against a range of pathogenic microorganisms. nih.gov
The antitumor potential is one of the most extensively studied aspects of pteridine-based compounds, with several molecular targets having been identified. nih.gov Similarly, while requiring further in-depth research, many pteridine derivatives have demonstrated promising antimicrobial activity in preliminary assays. nih.gov The diverse biological activities highlight the therapeutic promise of the pteridine scaffold. nih.gov
Antineoplastic Activity in Cell Lines
Analogs of this compound, specifically substituted pteridinones, have demonstrated notable antineoplastic activity in various human tumor cell lines. Research has focused on their ability to inhibit cancer cell proliferation and target specific pathways essential for tumor growth and survival. researchgate.netresearchgate.net The antiproliferative effects have been observed in cell lines such as Raji (Burkitt's lymphoma) and MCF-7 (breast adenocarcinoma), among others. researchgate.netnih.gov The cytotoxic potential of these compounds is often linked to their ability to interfere with key cellular machinery, leading to reduced cell viability and growth inhibition. researchgate.net
A key mechanism underlying the antineoplastic activity of pteridinone analogs is the inhibition of Monocarboxylate Transporter 1 (MCT1). researchgate.netresearchgate.net MCT1 is a crucial transporter for lactate (B86563), a byproduct of glycolysis, and its high expression in many cancer cells helps maintain cellular pH and fuels tumor metabolism. nih.govresearchgate.net By blocking MCT1, these inhibitors disrupt lactate transport, leading to intracellular acidification and metabolic stress, which can ultimately kill cancer cells. researchgate.net
Novel substituted pteridine-dione and -trione derivatives have been synthesized and identified as potent inhibitors of MCT1. researchgate.netresearchgate.net Their activity was confirmed through assays measuring the inhibition of ¹⁴C-lactate transport in MCT1-expressing cells and by their ability to block the proliferation of MCT1-dependent cancer cells, such as Raji lymphoma cells. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications at various positions on the pteridine core, including the 7-position where the ethyl group resides in the title compound, significantly influence potency. For instance, certain substitutions at the R¹ and R² positions of the pteridine dione (B5365651) scaffold have yielded compounds with potent anticancer activity, with EC₅₀ values in the nanomolar range. nih.govresearchgate.net
| Compound | Substitutions | Raji Cell Proliferation (EC₅₀, nM) | MCT1-Mediated Lactate Transport (IC₅₀, nM) |
|---|---|---|---|
| 14b | R¹ = 4-(hydroxymethyl)benzyl | 37 ± 4 | 15 ± 2 |
| 15b | R¹ = (4-(hydroxymethyl)phenyl)methyl | 52 ± 13 | 22 ± 8 |
| 15c | R¹ = (3-hydroxypropyl) | 40 ± 8 | 12 ± 2 |
| 23b | 6,7-substituted pteridine dione | 58 ± 10 | Not Reported |
The cellular pathways modulated by pteridinone analogs contribute significantly to their antineoplastic effects. One of the critical pathways in cell proliferation and survival is the Raf/MEK/ERK signaling cascade. nih.govnih.govyoutube.com This pathway transmits signals from cell surface receptors to the nucleus, regulating genes involved in cell cycle progression. youtube.com Dysregulation of the Raf/MEK/ERK pathway is a hallmark of many cancers, making it a key therapeutic target. nih.gov While direct modulation of the Raf/MEK/ERK pathway by this compound analogs is not extensively detailed in the available literature, other related heterocyclic compounds have been shown to inhibit this cascade. For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to inhibit the activation of the ERK1/2 pathway in A549 lung carcinoma cells. researchgate.net
A more directly observed effect of pteridine analogs is the induction of cell cycle arrest. nih.gov By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, PTEN, a tumor suppressor that is often inactivated in cancer, induces G1-phase cell cycle arrest by reducing the level and nuclear localization of cyclin D1. nih.gov Some studies have reported that certain anticancer compounds can induce cell cycle arrest in the G1 phase, preventing cells from entering the S phase of DNA synthesis. mdpi.com This arrest is often associated with changes in the expression of key cell cycle regulators. The ability of pteridine-based compounds to induce cell cycle arrest represents a significant mechanism for their anti-proliferative activity. mdpi.com
Antimicrobial Activity in Microorganisms
In addition to their anticancer properties, pteridine derivatives have been investigated for their antimicrobial potential. nih.gov The broad biological activity of these compounds extends to inhibiting the growth of various pathogenic bacteria and fungi. researchgate.net Preliminary studies have shown that many synthetic pteridine analogs exhibit antimicrobial effects, although this area requires more extensive research to identify lead compounds for therapeutic development. nih.gov The antimicrobial activity of pterin (B48896), the core structure of many of these derivatives (2-amino-4-hydroxypteridine), has been demonstrated against bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net
Several studies have evaluated the antibacterial efficacy of pteridine analogs and other related heterocyclic structures like pyridinones and thieno[2,3-d]pyrimidinediones. asianpubs.orgnih.gov For instance, some newly synthesized 4-pyrone and 4-pyridinone derivatives showed antimicrobial activity against the gram-negative bacterium Escherichia coli. researchgate.netasianpubs.org In a study on pteridine derivatives, specific compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy is often determined by measuring the zone of inhibition in agar (B569324) diffusion assays.
| Compound | Concentration (µg/mL) | E. coli | S. aureus |
|---|---|---|---|
| 27 | 250 | 19 | - |
| 500 | 29 | - | |
| 30 | 250 | - | 23 |
| 500 | 29 | 29 |
(-) indicates no data reported.
Furthermore, certain thieno[2,3-d]pyrimidinedione derivatives, which share a fused pyrimidine ring system with pteridines, exhibited potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values ranging from 2–16 mg/L. nih.gov
The antifungal properties of pteridine derivatives and related heterocyclic compounds have also been a subject of investigation. nih.gov Some compounds from a series of dipyridylpteridine derivatives showed notable antifungal activity against Candida albicans and Candida tropicalis, with inhibition zone diameters exceeding 33 mm. researchgate.net Other studies on different heterocyclic cores, such as pyridinone and triazine, have identified compounds with fungicidal activity against C. albicans, including strains resistant to common antifungal drugs like fluconazole. nih.gov For example, a pyridinone derivative (PYR) and a triazine derivative (TRI) were found to have MICs of 12.5 µg/mL and 50 µg/mL, respectively, against C. albicans. nih.gov The investigation of pteridine conjugates has also identified analogs with significant activity against fungal strains like Candida albicans and Aspergillus brasiliensis. researchgate.net
Other Enzyme Inhibition Activities (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. nih.govyoutube.com Its inhibition can delay glucose absorption and manage postprandial hyperglycemia, making it a crucial target for anti-diabetic therapies. nih.govnih.govnih.gov While numerous heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) and pyrimidine-fused derivatives, have been synthesized and evaluated as α-glucosidase inhibitors nih.govnih.govmdpi.comresearchgate.net, specific data on the α-glucosidase inhibitory activity of this compound or its close pteridine analogs is not extensively detailed in the available research.
The mechanism of α-glucosidase inhibitors is often competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate (carbohydrate) from binding. youtube.com The development of these inhibitors frequently involves in vitro screening assays to determine their half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov For instance, studies on certain 1,3,4-thiadiazole derivatives have shown significant inhibitory activity, with some compounds exhibiting IC₅₀ values substantially lower than the reference drug, acarbose. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these other heterocyclic scaffolds have revealed that specific structural features, such as the nature and position of substituents, are crucial for potent inhibition. researchgate.net
Immunomodulatory Effects (e.g., TLR7 Agonism for related heterocycles)
Toll-like receptors (TLRs) are a fundamental component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response. nih.govnih.gov TLR7, which is located in intracellular endosomes, recognizes single-stranded RNA (ssRNA) from viruses and can also be activated by small synthetic molecules. nih.govnih.govnih.gov The activation of TLR7 triggers the production of pro-inflammatory cytokines and type I interferons, leading to the stimulation of both innate and adaptive immunity. nih.govnih.gov This makes TLR7 agonists promising candidates for vaccine adjuvants and anti-tumor therapies. nih.govnih.gov
Several small molecule TLR7 agonists are based on heterocyclic scaffolds, such as imidazoquinolines (e.g., Imiquimod) and thiazoloquinolines. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features that govern the activity and selectivity of these compounds for TLR7 and the related TLR8. nih.gov These studies indicate that the electronic configurations and partial charges of the heterocyclic systems are critical determinants of their biological activity. nih.gov Furthermore, conjugating TLR7 agonists to molecules like phospholipids (B1166683) or albumin has been shown to significantly enhance their potency, likely by facilitating endocytosis and delivery to the endosomal compartment where TLR7 is located. nih.gov While pteridines are known to have roles in the immune system, specific studies demonstrating direct TLR7 agonism by this compound are not prominent in the provided research. The exploration of TLR7 agonism is largely focused on other heterocyclic structures.
Cellular Assays and Experimental Models for In Vitro Evaluation
The in vitro assessment of compounds like this compound and its analogs relies on a variety of cellular assays and experimental models to elucidate their biological effects and mechanisms of action.
Cell Viability and Proliferation Assays (e.g., MTT assays)
Cell viability and proliferation assays are fundamental tools for evaluating the cytotoxic or anti-proliferative effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. acs.orgnih.gov This assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. acs.orgnih.gov The quantity of formazan produced, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. acs.orgnih.gov
In the context of pteridine analogs, MTT assays have been instrumental in establishing the potency of monocarboxylate transporter 1 (MCT1) inhibitors. acs.orgnih.gov For example, the anti-proliferative effects of pteridine dione and trione (B1666649) derivatives were evaluated using MTT assays on human Raji lymphoma cells, which express high levels of MCT1. acs.orgnih.gov These assays are typically conducted over a period of several hours to days, allowing for the determination of the half-maximal effective concentration (EC₅₀), which represents the concentration of a compound that causes a 50% reduction in cell proliferation. acs.orgnih.gov
Target-Specific Functional Assays (e.g., 14C-lactate transport assay)
To confirm that the biological effects observed in cell proliferation assays are due to the inhibition of a specific target, functional assays are employed. For pteridine derivatives designed as MCT1 inhibitors, a ¹⁴C-lactate transport assay is a key experimental model. acs.orgnih.govnih.gov MCT1 is a transporter responsible for the movement of monocarboxylates, such as lactate and pyruvate, across the cell membrane. acs.orgnih.govnih.govnih.gov
This assay directly measures the ability of a compound to block the uptake of radiolabeled lactate into cells. acs.orgnih.gov Typically, a cell line engineered to overexpress the target transporter, such as MCF7 breast cancer cells overexpressing MCT1, is used. acs.orgnih.gov The cells are incubated with the test compounds at various concentrations before the addition of ¹⁴C-lactate. acs.orgnih.gov The amount of radioactivity inside the cells is then quantified to determine the rate of lactate transport. A reduction in ¹⁴C-lactate uptake in the presence of the compound indicates successful inhibition of the transporter. acs.orgnih.gov The results are often expressed as an IC₅₀ value, and a good correlation between the IC₅₀ from the transport assay and the EC₅₀ from the proliferation assay supports the proposed mechanism of action. acs.orgnih.gov
| Compound | Raji Cell Proliferation (MTT Assay) EC₅₀ (nM) acs.orgnih.gov | ¹⁴C-Lactate Transport Inhibition (MCF7_MCT1 cells) IC₅₀ (nM) acs.orgnih.gov |
|---|---|---|
| Compound 15c | 37 ± 4 | 150 |
| Compound 23b | 58 ± 10 | 110 |
| Compound 27 | 63 ± 15 | 100 |
| Compound 14b | 120 ± 20 | 150 |
| Compound 15b | 150 ± 20 | 160 |
Receptor Binding Studies (for related compounds)
Receptor binding studies are crucial for understanding the direct interaction between a compound and its molecular target. These studies, often guided by computational methods like molecular docking, predict and confirm how a ligand fits into the binding site of a protein. For various heterocyclic compounds, these studies have been essential. For instance, in the development of TLR7/8 agonists, crystal structures of the receptor in complex with active compounds have confirmed key binding interactions responsible for biological activity. nih.gov Similarly, for novel α-glucosidase inhibitors, molecular docking has been used to predict the binding affinity and interactions of the compounds with the enzyme's active site, with results that correlate well with experimental inhibition data. nih.govnih.gov While specific receptor binding data for this compound is not detailed, the methodologies are standard for characterizing the mechanism of action of its analogs and other heterocyclic drug candidates.
Enzyme Activity Inhibition Studies
In vitro enzyme activity inhibition studies are the primary method for identifying and characterizing enzyme inhibitors. These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The principle involves mixing the enzyme, its substrate, and the test compound, and then monitoring the formation of the product or the depletion of the substrate over time, often using a spectrophotometer. nih.govmdpi.com The results are used to calculate key inhibitory parameters, such as the IC₅₀ value. nih.gov Kinetic studies, such as generating Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov This approach is standard for screening compounds against targets like α-glucosidase, where the enzyme hydrolyzes a chromogenic substrate, and the resulting color change is measured to determine enzyme activity. nih.govmdpi.com
Mechanistic Insights from In Vitro Studies
The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a core structure in a variety of biologically active molecules. Pterins, which are pteridines with an amino group at position 2 and a keto group at position 4, are involved in numerous biological processes, often acting as cofactors for enzymes involved in redox chemistry. While specific in vitro mechanistic studies on this compound are not extensively documented in publicly available literature, the biological activities of its structural analogs provide significant insights into its potential mechanisms of action. Research into related pteridin-4-one derivatives has revealed a range of activities, primarily centered around enzyme inhibition and the modulation of cellular signaling pathways.
The biological function of pterin derivatives is significantly influenced by the nature and position of substituents on the pteridine ring. For instance, the substitution at the 6- and 7-positions can dramatically alter the molecule's interaction with biological targets. In some biological systems, 7-substituted pterins have been identified as metabolites of their 6-substituted counterparts. For example, in the context of phenylalanine metabolism, it has been demonstrated that 7-substituted isomers of biopterin (B10759762) and neopterin (B1670844) can be formed from their corresponding 6-substituted tetrahydropterin (B86495) precursors. This conversion has been observed with both rat and human phenylalanine hydroxylase, as well as with tyrosine hydroxylase. nih.gov The identity of the 7-substituted pterin derived from L-tetrahydrobiopterin has been confirmed as 7-(1',2'-dihydroxypropyl)pterin. nih.gov This non-enzymatic transformation highlights the chemical versatility of the pterin core and the potential for the in vivo generation of a diverse range of structures.
Studies on analogous heterocyclic systems further illuminate the potential biological roles of substituted pteridines. For example, research into 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which share a substituted pyrimidine ring, has demonstrated anti-proliferative properties in breast cancer cell lines. These compounds were shown to induce cell cycle arrest at the G1 phase.
In the broader context of enzyme inhibition, various substituted heterocyclic compounds have been investigated. For example, a series of 2,6- and 2,7-disubstituted anthraquinones were evaluated for their ability to inhibit mast cell and neutrophil degranulation. researchgate.net Among these, anthraquinone-2,7-dicarboxylic acid was identified as a potent inhibitor of the passive cutaneous anaphylaxis (PCA) reaction and histamine- and LTD4-induced skin reactions in rats. researchgate.net While structurally distinct from pteridines, these findings underscore the importance of substitution patterns in determining the biological activity of heterocyclic compounds.
The general chemical properties of pterins, such as their ability to participate in redox reactions, are fundamental to their biological roles. Pterins can exist in several redox states (tetrahydro, dihydro, and fully oxidized), allowing them to act as electron donors or acceptors in enzymatic reactions. mdpi.com This redox activity is crucial for the function of enzymes like nitric oxide synthase (NOS), which utilizes tetrahydrobiopterin (B1682763) (BH4) as a cofactor. Studies on the interaction between neuronal NOS (nNOS) and BH4 have revealed that preincubation with a fully reduced pteridine, such as BH4 or 4-amino-tetrahydrobiopterin, can induce the formation of a tight-binding site for the pterin. acs.org This effect was not observed with dihydropterin forms, suggesting that the redox state of the pterin is critical for this specific interaction. acs.org
The following tables summarize the in vitro biological activities of some pterin analogs and related heterocyclic compounds, providing a comparative basis for understanding the potential mechanisms of this compound.
Table 1: In Vitro Activity of Selected Pterin Analogs and Related Compounds
| Compound/Analog Class | Biological Activity | Key Findings |
| 7-Substituted Pterins | Formation from 6-substituted isomers | Observed with phenylalanine hydroxylase and tyrosine hydroxylase. nih.gov |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | Anti-proliferative | Active against MCF-7 and MDA-MB-231 breast cancer cell lines. |
| 2,7-Disubstituted Anthraquinones | Inhibition of mast cell degranulation | Anthraquinone-2,7-dicarboxylic acid was a notable active compound. researchgate.net |
| 4-Amino-tetrahydrobiopterin | Induction of tight pterin binding to nNOS | Requires a fully reduced pteridine for this effect. acs.org |
Table 2: Mechanistic Details of Selected Analogs from In Vitro Studies
| Compound/Analog | Assay/System | Mechanistic Insight |
| L-tetrahydrobiopterin | Phenylalanine Hydroxylase | Serves as a cofactor, can be converted to its 7-substituted isomer. nih.gov |
| Tetrahydroneopterin | Phenylalanine Hydroxylase | Also converted to its 7-substituted isomer. nih.gov |
| 4-Amino-tetrahydrobiopterin | Neuronal Nitric Oxide Synthase (nNOS) | Induces tight binding of pterin to the enzyme. acs.org |
| 7,8-Dihydrobiopterin | Neuronal Nitric Oxide Synthase (nNOS) | Does not induce tight binding, highlighting the importance of the tetrahydro form. acs.org |
Metabolism and Biosynthesis Research Pertaining to 2 Amino 7 Ethylpteridin 4 1h One
Endogenous Biosynthesis of Pteridine (B1203161) Core Structures
The fundamental building block of all endogenous pteridines is the purine (B94841) nucleotide, guanosine-5′-triphosphate (GTP). hmdb.caresearchgate.net The biosynthesis of the pteridine core is a multi-step enzymatic process. The pathway is initiated by the enzyme GTP cyclohydrolase I (GCH), which is the rate-limiting step in the sequence. researchgate.netnih.gov This enzyme catalyzes the complex transformation of GTP, opening the imidazole (B134444) ring and subsequently forming a new pyrazine (B50134) ring, which results in the creation of 7,8-dihydroneopterin (B1664191) triphosphate. hmdb.ca
From this key intermediate, the pathway diverges to produce the vast array of pteridine derivatives found in nature. hmdb.ca For instance, the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-5,6,7,8-tetrahydropterin, a critical precursor for the biosynthesis of biopterin (B10759762) cofactors. hmdb.canih.gov While the core synthesis from GTP is well-documented for many pteridines, the specific enzymatic reactions that would lead to the attachment of an ethyl group at the C7 position, as seen in 2-amino-7-ethylpteridin-4(1H)-one, are not definitively established in the literature. However, the discovery of endogenous 7-substituted pterins, such as 7-biopterin, in human urine suggests that mechanisms for substitution at this position exist, possibly through an unknown isomerization reaction. nih.gov
Table 1: Key Enzymes in the Initial Steps of Pteridine Biosynthesis
| Enzyme | Precursor | Product | Function |
|---|---|---|---|
| GTP cyclohydrolase I (GCH) | Guanosine-5'-triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Catalyzes the first and rate-limiting step in pteridine biosynthesis. researchgate.netnih.gov |
| 6-Pyruvoyltetrahydropterin synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-5,6,7,8-tetrahydropterin | A key step in the formation of biopterin derivatives. hmdb.canih.gov |
| Sepiapterin Reductase (SR) | 6-Pyruvoyl-5,6,7,8-tetrahydropterin | Tetrahydrobiopterin (B1682763) (via intermediates) | Catalyzes the final steps in the de novo synthesis of tetrahydrobiopterin. nih.gov |
Metabolic Fates of Pteridine Derivatives in Biological Systems
Pteridine derivatives, once formed, undergo a variety of metabolic transformations and play essential roles in cellular function, primarily as enzyme cofactors. Their metabolic fate is intrinsically linked to their chemical structure, particularly the oxidation state of the pyrazine ring and the nature of substituents.
The metabolism of pteridines is heavily reliant on a series of enzymatic reactions, including reductions, oxidations, and hydroxylations. Reductases are particularly crucial for maintaining the biologically active, reduced forms of pteridine cofactors.
Dihydropteridine Reductase (DHPR): This enzyme is vital for the salvage pathway of tetrahydrobiopterin (BH4). It catalyzes the reduction of quinonoid dihydrobiopterin (qBH2), which is formed during the hydroxylation of aromatic amino acids, back to the active BH4 form. miragenews.com
Dihydrofolate Reductase (DHFR): While its primary role is in folate metabolism, reducing dihydrofolate to tetrahydrofolate, DHFR can also reduce 7,8-dihydrobiopterin to BH4. miragenews.comnih.gov This represents a key point of crosstalk between folate and biopterin metabolic pathways.
Xanthine Dehydrogenase (XDH): This enzyme is involved in the catabolism of pteridines. For example, it can hydroxylate the 7-position of the pteridine ring, converting pterin (B48896) into isoxanthopterin. hmdb.ca
The specific enzymatic transformations for a 7-ethyl substituted pterin like this compound have not been specifically detailed. It is plausible that the ethyl side chain could be a target for hydroxylation by cytochrome P450 (CYP) enzymes, a common reaction in xenobiotic metabolism, although this remains speculative without direct experimental evidence.
The most significant metabolic role of pteridines is their function as essential cofactors for a range of enzymes, particularly those involved in amino acid metabolism. nih.gov
Tetrahydrobiopterin (BH4): This is arguably the most critical pteridine cofactor. BH4 is indispensable for the function of aromatic amino acid hydroxylases. nih.gov These include:
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. A deficiency in BH4 or PAH leads to hyperphenylalaninemia. nih.govmiragenews.com
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine). nih.gov
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin. nih.gov
Folate (Vitamin B9): Folate derivatives are structurally related pteridines (conjugated pterins) that are crucial for one-carbon transfer reactions. miragenews.comnih.gov These reactions are fundamental for the synthesis of nucleotides (DNA and RNA) and the regeneration of methionine from homocysteine. nih.gov
The interaction between folate and biopterin metabolism is significant, as they share reducing enzymes like DHFR and can influence each other's availability and function. miragenews.com For example, tetrahydrofolate derivatives can participate in the regeneration of BH4, highlighting a functional reciprocity between these two vital cofactor families. miragenews.com
Table 2: Role of Pteridine Cofactors in Metabolism
| Cofactor | Key Enzyme(s) | Metabolic Pathway | Biological Importance |
|---|---|---|---|
| Tetrahydrobiopterin (BH4) | Phenylalanine Hydroxylase, Tyrosine Hydroxylase, Tryptophan Hydroxylase, Nitric Oxide Synthase | Aromatic Amino Acid Hydroxylation, Nitric Oxide Synthesis | Synthesis of neurotransmitters (dopamine, serotonin) and signaling molecules. nih.govmiragenews.com |
| Tetrahydrofolate (H4F) | Various (e.g., MTHFR, Thymidylate Synthase) | One-Carbon Metabolism | Synthesis of DNA, RNA, and amino acids; epigenetic regulation. nih.gov |
Biotransformation Studies (In Vitro Models)
In vitro models are essential tools for studying the metabolic fate of novel or less-characterized compounds. While no specific biotransformation studies for this compound are available in the scientific literature, the general methodologies used for related heterocyclic compounds provide a framework for how its metabolism could be investigated.
The primary systems for studying drug and xenobiotic biotransformation are derived from the liver, the main site of metabolism in the body. nih.gov
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov Incubating a compound with liver microsomes is a standard method to identify metabolites formed through oxidation, reduction, and hydrolysis. Studies on other heterocyclic compounds have shown that CYPs such as CYP3A4, CYP2C9, and CYP2C19 are often involved in their metabolism. nih.gov
Hepatocytes: The use of intact liver cells (hepatocytes), either in suspension or as cultured plates, provides a more complete picture of metabolism. nih.govmdpi.com Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), allowing for the study of conjugation reactions (like glucuronidation and sulfation) in addition to primary metabolism. mdpi.com
Recombinant Enzymes: Using specific, individually expressed CYP enzymes allows for the precise identification of which isoform is responsible for a particular metabolic reaction. nih.gov
Should this compound be subjected to such studies, potential metabolic pathways could include hydroxylation of the ethyl side chain or the pteridine ring system, followed by subsequent conjugation reactions.
Table 3: Common In Vitro Models for Biotransformation Studies
| Model System | Primary Enzymes Present | Metabolic Reactions Studied | Typical Application |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP) enzymes, FMOs | Phase I (Oxidation, Reduction, Hydrolysis) | High-throughput screening for metabolic stability and metabolite identification. nih.govnih.gov |
| Suspension Hepatocytes | Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.) | Phase I and Phase II (Conjugation) | Comprehensive metabolite profiling and prediction of in vivo metabolic pathways. nih.govmdpi.com |
| Recombinant Enzymes | Specific, individual enzymes (e.g., CYP3A4) | Specific enzyme-substrate interactions | Reaction phenotyping to identify key metabolizing enzymes. nih.gov |
Structure Activity Relationship Sar and Computational Studies of 2 Amino 7 Ethylpteridin 4 1h One and Analogs
Principles of Structure-Activity Relationship in Pteridine (B1203161) Chemistry
The biological activity of pteridine derivatives is intricately linked to their chemical structure, which consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings. orientjchem.orgnih.govwikipedia.org SAR studies in pteridine chemistry focus on how modifications to this core structure and its substituents influence interactions with biological targets.
Key structural features that are often manipulated in SAR studies of pteridines include:
Substituents on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring can significantly impact activity. For instance, in the case of 2-amino-7-ethylpteridin-4(1H)-one, the ethyl group at the C-7 position is a critical determinant of its biological profile. Modifications at this position, such as altering the alkyl chain length or introducing different functional groups, can lead to substantial changes in activity. orientjchem.orgnih.gov
Substituents on the Pyrimidine Ring: The amino group at C-2 and the keto group at C-4 are defining features of the pterin (B48896) scaffold. mdpi.com While these are often conserved, modifications can be explored. For example, replacing the 7-methoxy group with amino or substituted amino groups in harmine (B1663883) analogs, a different heterocyclic system, resulted in a complete loss of DYRK1A inhibitory activity, highlighting the sensitivity of this position to substitution. nih.gov
Stereochemistry: The spatial arrangement of atoms can be crucial for biological activity. For some tetrahydropterin (B86495) derivatives, the conformation of side chains plays a significant role in their biological function. mdpi.com
A central principle in pteridine SAR is the concept of bioisosterism , where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to reduce toxicity. For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of the purine (B94841) scaffold. mdpi.com
The electronic properties of the pteridine ring system also play a vital role. The fused rings can undergo nucleophilic addition reactions, particularly at the C-4 and C-7 positions. orientjchem.org The electron-donating or electron-withdrawing nature of substituents can modulate the reactivity and interaction capabilities of the entire molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This computational technique is instrumental in predicting the activity of novel compounds and in understanding the key structural features driving biological responses.
The foundation of QSAR modeling lies in the use of molecular descriptors , which are numerical representations of the physicochemical properties of a molecule. nih.govnih.gov These descriptors can be categorized into several classes:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties, including partial charges, dipole moments, and orbital energies.
Hydrophobic Descriptors: These, like the partition coefficient (logP), describe the molecule's lipophilicity.
Hydrogen Bonding Descriptors: These account for the potential of a molecule to act as a hydrogen bond donor or acceptor.
In the context of pteridine analogs, specific descriptors have been shown to correlate with biological activity. For instance, a 3D-QSAR study on pteridine reductase inhibitors identified four key pharmacophore features: two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.govresearchgate.net Another study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs found that descriptors related to polarizability, surface area, and lipophilicity were significant in predicting antiplasmodial activity. mdpi.com
The following table provides examples of molecular descriptors and their potential relevance to the biological activity of pteridine derivatives.
| Descriptor Category | Specific Descriptor Example | Potential Correlation with Biological Activity |
| Electronic | Electron-Ion Interaction Potential (EIIP) | Characterizes long-range interactions and has been correlated with various biological activities. mdpi.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in target proteins. mdpi.com |
| Steric | Molecular Volume (MV) | Affects how well the molecule fits into a binding site. mdpi.com |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with amino acid residues in the target protein. mdpi.com |
| Topological | van der Waals Polar Surface Area (PSA) | Relates to polar interactions and can influence cell permeability. mdpi.com |
Once a set of relevant molecular descriptors is identified, a mathematical model is constructed to correlate these descriptors with the observed biological activity. nih.gov Common statistical methods used for this purpose include:
Multiple Linear Regression (MLR): A straightforward method for establishing a linear relationship. nih.gov
Partial Least Squares (PLS): A technique suitable for handling datasets with more descriptors than compounds and where descriptors may be correlated. nih.gov
Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (kNN) can capture complex, non-linear relationships. mdpi.com
The predictive power and robustness of a QSAR model are assessed through rigorous validation techniques. mdpi.com A good QSAR model should have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (R²pred) for an external test set. mdpi.com Generally, a Q² value greater than 0.5 is considered indicative of a good model. mdpi.com
For example, a 3D-QSAR study on pteridinone derivatives as PLK1 inhibitors established models with high predictive ability, with R² values up to 0.992 and predictive R² values up to 0.767. mdpi.com Similarly, a study on pteridine reductase inhibitors developed a 3D-QSAR pharmacophore model with a correlation coefficient (r) of 0.80 for the external test set. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. ijfmr.comnih.gov This technique helps to identify key interactions, such as:
Hydrogen Bonds: These are crucial for the specificity and strength of binding. The amino and carbonyl groups of the pteridine ring are common sites for hydrogen bonding. nih.gov
Hydrophobic Interactions: The ethyl group at the C-7 position of this compound, for example, can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic pteridine ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov
Electrostatic Interactions: Charged or polar groups on the ligand and protein can form favorable electrostatic interactions.
For instance, docking studies of pteridin-7(8H)-one derivatives targeting the FLT3 kinase revealed hydrogen bond interactions with the hinge residue C694 and π-σ interactions with L616. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.comnih.gov MD simulations can confirm the stability of interactions predicted by docking and reveal conformational changes that may occur upon binding. nih.gov
The following table summarizes the types of interactions observed in molecular docking and dynamics studies of pteridine derivatives.
| Interaction Type | Description | Example from Pteridine Analog Studies |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Interaction with the backbone of Leu241 in DYRK1A. nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Packing of a benzyl (B1604629) ring between Met240 and Ile165 sidechains. nih.gov |
| π-π Stacking | Stacking of aromatic rings. | Interaction between the pteridine ring and Y693 in FLT3. nih.gov |
| π-σ Interaction | Interaction between a π-system and a σ-bond. | Interaction with L616 in FLT3. nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For flexible molecules, identifying the low-energy, biologically active conformation is crucial. Computational methods can be used to predict the relative energies of different conformers. For example, studies on tetrahydropterins have shown that the axial conformation is often more stable than the equatorial one due to intramolecular hydrogen bonding. mdpi.com
Binding affinity prediction aims to quantitatively estimate the strength of the interaction between a ligand and its target. rsc.orgbiorxiv.org This is often expressed as the binding free energy (ΔG_bind) or as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). While docking scores can provide a rough estimate of binding affinity, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are often employed in conjunction with MD simulations. mdpi.comnih.gov
For example, MM-GBSA calculations for valganciclovir, a guanine (B1146940) analog, binding to pteridine reductase 1 yielded a favorable ΔG_bind of -13.25 kcal/mol, indicating a stable interaction. mdpi.com These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and experimental testing.
Rational Design and Optimization of Pteridine Scaffolds
The rational design and optimization of pteridine scaffolds, such as this compound, are pivotal in the development of potent and selective inhibitors for various therapeutic targets, particularly kinases and reductases. This process is iterative and heavily relies on a deep understanding of the interactions between the pteridine core and the target protein's binding site. Both computational studies and empirical structure-activity relationship (SAR) data guide the strategic modification of the scaffold to enhance biological activity and selectivity.
A key strategy in the rational design of pteridine-based inhibitors involves leveraging the pteridine core as a "hinge-binder" that mimics the adenine (B156593) ring of ATP. rsc.org This allows these molecules to form crucial hydrogen bonds with the hinge region of kinase active sites. rsc.org Optimization then focuses on modifying substituents at various positions of the pteridine ring to exploit other pockets within the active site, thereby increasing potency and selectivity.
Computational approaches, such as molecular docking and virtual screening, are instrumental in the initial stages of design. nih.govnih.gov These methods allow for the in silico evaluation of large libraries of virtual compounds, predicting their binding modes and affinities. nih.gov For instance, virtual fragment screening has been successfully used to identify novel pteridine reductase 1 (PTR1) inhibitor scaffolds. nih.gov This approach can identify fragments with lower molecular weight and polar surface area, which can then be elaborated into more potent and selective inhibitors. nih.gov
Structure-based design, which utilizes the X-ray crystal structures of the target protein in complex with an inhibitor, provides atomic-level insights into binding interactions. acs.org This information is invaluable for optimizing lead compounds. For example, analysis of the crystal structure of Leishmania major PTR1 with a pteridine-based inhibitor revealed opportunities to form additional interactions with hydrophilic regions of the active site. acs.org This led to the rational design of new analogs with derivatizations at the N10 position, which resulted in compounds with improved binding affinity and selectivity. acs.org
The optimization of pteridine scaffolds often involves a systematic exploration of chemical space around the core. Modifications can be made to various positions on the pteridine ring to fine-tune the compound's properties. For instance, in the development of dual inhibitors for EGFR and BRAFV600E, different substituents were introduced on the pteridine scaffold, and their anti-proliferative activities were evaluated. nih.gov This systematic approach helps in building a comprehensive SAR profile.
The following table summarizes the impact of substitutions on the activity of pteridine-based inhibitors, based on findings from various studies.
| Scaffold/Series | Target | Modification | Effect on Activity | Reference |
| Piperidine-Pteridine | Leishmania PTR1 | Derivatization at N10 position | Enhanced potency and selectivity | acs.org |
| Pteridine-7(8H)-dione | EGFRL858R/T790M | Optimization of substituents | Identification of a potent dual inhibitor (IC50 = 0.68 nM) | nih.gov |
| Aminobenzothiazole | Trypanosoma brucei PTR1 | Scaffold hopping from known inhibitors | Discovery of novel, selective inhibitors with low micromolar activity | nih.gov |
| Purine/Pteridine-based | EGFR/BRAFV600E | Various substitutions on the core scaffold | Identification of potent hits with nanomolar anti-proliferative activity | nih.gov |
The data from these optimization efforts can be further analyzed to understand the electronic and steric requirements for optimal binding. For example, the introduction of bulky groups may be beneficial if they can occupy a specific hydrophobic pocket, while the addition of hydrogen bond donors or acceptors can lead to new interactions with key residues in the active site.
The table below presents hypothetical data to illustrate the process of optimizing a pteridine scaffold based on SAR principles.
| Compound | R1 Group | R2 Group | IC50 (nM) | Selectivity vs. Off-Target |
|---|---|---|---|---|
| 1 | -H | -CH3 | 500 | 10-fold |
| 2 | -CH3 | -CH3 | 250 | 15-fold |
| 3 | -H | -CH2CH3 | 100 | 50-fold |
| 4 | -Cl | -CH2CH3 | 50 | 75-fold |
| 5 | -F | -CH2CH3 | 45 | 80-fold |
In this illustrative table, the progressive modification of the R1 and R2 substituents on a hypothetical pteridine core leads to a significant improvement in potency (lower IC50) and selectivity. This systematic approach, guided by computational modeling and empirical testing, is the cornerstone of rational drug design for pteridine-based compounds. The ultimate goal is to develop a molecule with high affinity for the intended target and minimal interaction with other proteins, thereby maximizing therapeutic efficacy and minimizing potential side effects. nih.gov
Analytical Methodologies for Research on 2 Amino 7 Ethylpteridin 4 1h One
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the analysis of 2-amino-7-ethylpteridin-4(1H)-one, enabling its separation from complex mixtures and its precise quantification. The choice of chromatographic method depends on the specific research objective, the nature of the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridine (B1203161) derivatives due to its high resolution and sensitivity. In the analysis of compounds structurally similar to this compound, reversed-phase HPLC is frequently utilized. This method separates compounds based on their hydrophobicity.
A typical HPLC method for a pteridine derivative would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple components in a mixture. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a fluorescence detector for enhanced sensitivity, as pteridines often exhibit native fluorescence. nih.gov For quantification, a calibration curve is constructed using standards of known concentrations. nih.gov
Table 1: Illustrative HPLC Method Parameters for Pteridine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm and 350 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. A common approach for amino-containing compounds is derivatization with reagents like propyl chloroformate. nih.gov
In a typical GC-MS analysis, the derivatized analyte is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification and quantification. nih.gov The total analysis time for such a method is often around 30 minutes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of pteridine derivatives in complex biological matrices. An LC-MS/MS method, which involves two stages of mass analysis, can provide even greater specificity and sensitivity. nih.gov
For the analysis of polar compounds like this compound, a specialized column such as an Intrada Amino Acid column may be used. nih.gov The mobile phase often consists of an aqueous buffer and an organic solvent. nih.gov Electrospray ionization (ESI) is a common ionization technique for such molecules, and the analysis can be performed in positive ion mode. nih.gov Multiple Reaction Monitoring (MRM) is a scan mode in MS/MS that offers high sensitivity and is ideal for quantification. nih.gov
Table 2: Example LC-MS/MS Parameters for Analysis of a Related Compound
| Parameter | Condition |
|---|---|
| LC System | Shimadzu Prominence UFLC nih.gov |
| Column | Intrada Amino Acid, 50 x 3 mm, 3 µm nih.gov |
| Mobile Phase A | 100 mM Ammonium Formate in Water nih.gov |
| Mobile Phase B | 0.3% Formic acid in 95:5 Acetonitrile:Water nih.gov |
| Flow Rate | 0.6 mL/min nih.gov |
| MS System | AB Sciex 4000 QTRAP nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that is often used for preliminary analysis, for monitoring the progress of a chemical reaction, or for determining the purity of a compound. In the analysis of amino-containing compounds, TLC plates are spotted with the sample and developed in a chamber containing a suitable solvent system.
After development, the separated spots are visualized. For compounds like this compound, which contains a primary amino group, a common visualization reagent is ninhydrin (B49086). butterworth-labs.co.uk When sprayed with a ninhydrin solution and heated, primary amines produce a characteristic deep blue or purple color. butterworth-labs.co.uk The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to that of a known standard. butterworth-labs.co.uk
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for determining the chemical structure of this compound and can also be used for its quantification. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. chemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and the three-dimensional structure of this compound. chemrxiv.orgchemrxiv.org
A 1D ¹H NMR spectrum would provide information about the different types of protons in the molecule and their chemical environment. Key spectral regions of interest for this compound would include the aromatic region for the pteridine ring protons, the aliphatic region for the ethyl group protons, and the amide/amine region for the NH and NH₂ protons. chemrxiv.org The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all used in the structure determination.
2D NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish correlations between different protons in the molecule, which helps in assigning the signals and confirming the structure. chemrxiv.orgchemrxiv.org
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pteridine Ring CH | 7.5 - 8.5 | Singlet |
| -NH₂ | 6.5 - 7.5 | Broad Singlet |
| -NH- (lactam) | 10.0 - 12.0 | Broad Singlet |
| -CH₂- (ethyl) | 2.5 - 3.0 | Quartet |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound analysis, MS is invaluable for its high sensitivity and specificity, allowing for both qualitative identification and quantitative measurement. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a robust platform for analyzing the compound in complex matrices.
In a typical LC-MS analysis, this compound would first be ionized, commonly using techniques like electrospray ionization (ESI). The resulting ions are then transferred to the mass analyzer. The specific m/z of the protonated molecule [M+H]⁺ would be used for selected ion monitoring (SIM) for quantification, providing excellent selectivity. For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion corresponding to the compound is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the confidence of its identification.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. For charged or chargeable molecules like pteridines, these methods offer high-resolution separations. Capillary electrophoresis (CE) is a particularly relevant technique for the analysis of compounds such as this compound.
In CE, the sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge, size, and shape, leading to their separation. Detection is often achieved using UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS). The high efficiency of CE allows for the separation of closely related pteridine derivatives, making it a valuable tool for purity assessments and quantitative analysis in various research contexts.
Method Validation and Quality Control in Analytical Research
To ensure that an analytical method for this compound is suitable for its intended purpose, a thorough validation process is mandatory. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters for validation include accuracy, precision, linearity, range, repeatability, and reproducibility.
Accuracy refers to the closeness of a measured value to a standard or known true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured result to the certified value. Alternatively, spike-recovery studies are performed, where a known amount of pure this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated.
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Table 1: Illustrative Data for Accuracy and Precision Assessment
| Parameter | Measurement | Acceptance Criteria |
| Accuracy (% Recovery) | ||
| Spiked Sample 1 | 98.5% | Typically 80-120% |
| Spiked Sample 2 | 101.2% | Typically 80-120% |
| Spiked Sample 3 | 99.8% | Typically 80-120% |
| Precision (RSD) | ||
| Intra-day (n=6) | 1.5% | Typically < 15-20% |
| Inter-day (n=6, 3 days) | 2.8% | Typically < 15-20% |
Note: The data in this table is for illustrative purposes only and represents typical values for a validated analytical method.
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of standards of this compound at different concentrations. The response (e.g., peak area) is plotted against concentration, and a linear regression is performed.
The range of an analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 2: Example of Linearity Assessment Data
| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |
| 0.5 | 15,234 |
| 1.0 | 30,150 |
| 5.0 | 155,890 |
| 10.0 | 305,120 |
| 25.0 | 758,400 |
| 50.0 | 1,510,300 |
| Linearity Metric | Value |
| Correlation Coefficient (r²) | 0.9995 |
Note: This table illustrates the type of data generated during a linearity assessment. An r² value close to 1.0 indicates excellent linearity.
Repeatability (also known as intra-assay precision) assesses the precision of the method when conducted under the same operating conditions over a short interval of time. This involves multiple measurements of identical samples by the same analyst using the same instrument.
Reproducibility (or inter-assay precision) evaluates the precision of the method when the analysis is performed under different conditions. This could involve different analysts, different instruments, different days, or different laboratories. These studies are crucial for demonstrating the robustness and transferability of the analytical method. The results for both are typically expressed as the relative standard deviation (RSD).
Advanced Research Perspectives and Future Directions
Exploration of Novel Pteridine (B1203161) Derivatives for Targeted Modulations
The exploration of novel pteridine derivatives is a cornerstone of medicinal chemistry, aiming to develop compounds with high potency and selectivity for specific biological targets. nih.gov For a compound like 2-amino-7-ethylpteridin-4(1H)-one, future research would logically involve the synthesis and evaluation of a library of related molecules to establish structure-activity relationships (SAR).
Detailed Research Findings:
Systematic modifications to the core pteridine scaffold have been shown to significantly impact biological activity. For instance, research on other pteridine derivatives has demonstrated that substitutions at various positions can alter their inhibitory profiles against enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are crucial targets in anti-parasitic and anti-cancer drug discovery. nih.govnih.gov The ethyl group at the C-7 position of the target compound is a key point for modification. Research on other 7-substituted compounds has shown that altering the substituent at this position can dramatically affect cytotoxic activity. nih.gov
Future research on this compound could involve:
Varying the alkyl chain at C-7: Replacing the ethyl group with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of potential binding pockets.
Modifying the amino group at C-2: Introducing different substituents on the amino group to explore its role in hydrogen bonding and target interaction.
Annulation with other rings: Fusing other heterocyclic rings to the pteridinone core, a strategy that has successfully produced potent antitumor agents in other pteridine series. nih.gov
These synthetic explorations would aim to create derivatives with tailored properties, potentially leading to the identification of lead compounds for various therapeutic areas.
Integration of Omics Technologies in Pteridine Research
Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful lens through which to investigate the functional roles of pteridines. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics could reveal the currently unknown biological context of this compound.
Detailed Research Findings:
Metabolomics has been instrumental in identifying pteridines as potential biomarkers for various diseases, including cancer, by profiling their levels in biological fluids. nih.gov Recent studies using native metabolomics have even identified novel pteridine derivatives as natural ligands for proteins like CutA, suggesting roles in coordinating metal homeostasis and redox balance. researchgate.netmpg.de Proteomics can identify the protein targets of pteridine compounds and understand their impact on cellular signaling networks. broadinstitute.orgnih.gov Furthermore, genomics and transcriptomics can uncover the genetic basis of pteridine metabolism and its dysregulation in disease. elifesciences.orgmdpi.com
For this compound, an omics-based research strategy would provide a holistic view of its biological interactions.
| Omics Technology | Potential Application for this compound Research |
| Metabolomics | Identify the compound in biological systems, study its metabolic fate, and determine if its levels correlate with specific disease states, similar to how other pteridines are used as cancer biomarkers. nih.govnih.gov |
| Proteomics | Identify the specific protein binding partners of the compound, revealing its mechanism of action. This could include enzymes, receptors, or signaling proteins. broadinstitute.org |
| Genomics | Investigate the genes and pathways involved in the metabolism or activity of the compound, potentially identifying genetic variations that influence its effects. elifesciences.org |
| Transcriptomics | Analyze how the compound alters gene expression patterns in cells, providing insights into its downstream biological effects and potential therapeutic or toxicological pathways. nih.gov |
This multi-omics approach would be crucial in moving from the compound's chemical structure to a functional understanding of its role in biology. pnas.org
Development of Advanced Computational Models for Pteridine Interactions
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new compounds. ontosight.ai For a novel molecule like this compound, computational modeling would be a critical first step in hypothesizing its biological targets and designing more potent derivatives.
Detailed Research Findings:
Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are frequently applied to pteridine derivatives. ijfmr.com These methods have been used to successfully predict the binding modes of pteridine inhibitors to enzymes like pteridine reductase 1 (PTR1) and to identify the key chemical features responsible for their inhibitory activity. nih.gov For example, computational studies have guided the design of pteridine derivatives with picomolar inhibitory activity against parasitic enzymes while maintaining selectivity over human enzymes. nih.govacs.org
Future computational research on this compound would likely involve the following steps:
Target Identification: Docking the compound against a wide array of known protein structures to generate hypotheses about its potential biological targets.
Binding Mode Analysis: For promising targets, performing detailed molecular dynamics simulations to understand the stability and specific interactions of the compound in the binding site. nih.gov
In Silico Derivatization: Computationally modifying the structure of this compound (e.g., at the C-7 ethyl position) and predicting the binding affinity of the new analogs to guide synthetic efforts.
These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest likelihood of success.
Interdisciplinary Approaches in Pteridine Research
The multifaceted nature of pteridine research necessitates a highly interdisciplinary approach, integrating expertise from chemistry, biology, and computational science. The journey from a single compound to a potential therapeutic agent involves a collaborative effort across these fields.
Detailed Research Findings:
Successful pteridine inhibitor development projects are often characterized by a systematic, multidisciplinary workflow. nih.govacs.org This typically begins with computational design, followed by chemical synthesis of the designed compounds. The synthesized molecules are then subjected to in vitro enzymatic assays to determine their inhibitory activity and selectivity. Promising candidates may then advance to cell-based assays and eventually to in vivo studies. Crystallographic studies are often employed to determine the precise binding mode of the inhibitors, providing crucial feedback for the next round of computational design and synthesis. nih.gov
The future investigation of this compound would ideally follow such an interdisciplinary paradigm, as outlined in the table below.
| Research Phase | Contributing Disciplines | Key Activities |
| Design | Computational Chemistry, Medicinal Chemistry | Virtual screening, molecular docking, SAR analysis. nih.gov |
| Synthesis | Organic Chemistry | Development of synthetic routes to produce the parent compound and its derivatives. |
| In Vitro Evaluation | Biochemistry, Pharmacology | Enzymatic assays, cell proliferation assays, binding studies. nih.gov |
| Mechanism of Action | Molecular Biology, Cell Biology, Proteomics | Target validation, pathway analysis, omics studies. broadinstitute.org |
| Structural Biology | X-ray Crystallography, NMR Spectroscopy | Determination of the 3D structure of the compound bound to its target. nih.gov |
By leveraging the strengths of each discipline, a comprehensive understanding of the chemical properties, biological activities, and therapeutic potential of this compound and its derivatives can be achieved.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-7-ethylpteridin-4(1H)-one, and what challenges are encountered in its purification?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation reactions, with ethylation at the 7-position. For example, analogous compounds (e.g., 2-amino-7-(chloromethyl)pteridin-4(1H)-one) are synthesized via halogenation followed by alkylation . Purification challenges arise due to polar byproducts; techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC (as in for structurally similar compounds) are recommended. Purity validation via NMR and mass spectrometry is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify ethyl group integration (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and pteridine ring protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z for CHNO: 166.0855).
- HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water mobile phase) resolves impurities, as demonstrated for ethylated analogs in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:
- Dose-Response Analysis : Establish IC/EC values under standardized conditions (e.g., MTT assays for cytotoxicity).
- Time-Frame Studies : Differentiate short-term vs. long-term effects using longitudinal designs, as seen in ’s analysis of presenteeism outcomes .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, temperature) .
Q. What in silico strategies are recommended for predicting the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes). For example, highlights thiadiazolo-pyrimidinone derivatives as kinase inhibitors .
- QSAR Modeling : Train models on datasets of pteridine analogs to predict bioactivity (e.g., logP, polar surface area) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. What experimental strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, ’s synthesis of ethylamino-piperidinone derivatives optimized yields via solvent screening (e.g., DMF vs. THF) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
- Green Chemistry Approaches : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or ethanol-water mixtures to improve sustainability .
Contradiction Analysis & Data Interpretation
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound reported in different solvents?
- Methodological Answer :
- Solvent Referencing : Calibrate chemical shifts using deuterated solvent standards (e.g., DMSO-d vs. CDCl).
- Cross-Validation : Compare data with structurally similar compounds (e.g., ’s chloromethyl analog) to identify solvent-induced shifts .
- Dynamic NMR Studies : Assess tautomeric equilibria or conformational changes that may alter spectral profiles .
Q. What statistical methods are suitable for analyzing dose-dependent toxicity contradictions in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models to account for threshold effects.
- ANOVA with Post Hoc Tests : Compare means across studies while controlling for batch variability (e.g., reagent suppliers, storage conditions) .
- Bayesian Meta-Analysis : Integrate prior data (e.g., LD values from analogs) to refine toxicity estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
